molecular formula C11H14N2O2 B12884993 (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B12884993
M. Wt: 206.24 g/mol
InChI Key: VLCCZMHFNIGRRI-KXUCPTDWSA-N
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Description

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S,5R)-4-Amino-5-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3R,4S,5R)-4-amino-5-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c12-9-8(11(14)15)6-13-10(9)7-4-2-1-3-5-7/h1-5,8-10,13H,6,12H2,(H,14,15)/t8-,9+,10-/m1/s1

InChI Key

VLCCZMHFNIGRRI-KXUCPTDWSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)C2=CC=CC=C2)N)C(=O)O

Canonical SMILES

C1C(C(C(N1)C2=CC=CC=C2)N)C(=O)O

Origin of Product

United States

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